molecular formula C25H20BrFN6O2S B2955933 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE CAS No. 899348-68-6

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B2955933
CAS No.: 899348-68-6
M. Wt: 567.44
InChI Key: AMMLWEHRFFRBMR-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising a [1,2,3]triazolo[1,5-a]quinazoline core fused with a 4-bromobenzenesulfonyl group at position 3 and a 4-(2-fluorophenyl)piperazine substituent at position 3. The 4-bromobenzenesulfonyl group likely improves solubility and metabolic stability compared to non-sulfonylated analogs, while the 2-fluorophenylpiperazine moiety may enhance receptor binding specificity, particularly in neurological or kinase targets .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrFN6O2S/c26-17-9-11-18(12-10-17)36(34,35)25-24-28-23(19-5-1-3-7-21(19)33(24)30-29-25)32-15-13-31(14-16-32)22-8-4-2-6-20(22)27/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLWEHRFFRBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group can be introduced via sulfonylation reactions using bromobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Piperazine: The final step involves the coupling of the triazoloquinazoline intermediate with 2-fluorophenyl piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Chemical Reactions Analysis

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.

Scientific Research Applications

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anticancer, antimicrobial, or anti-inflammatory activities.

    Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, contributing to the understanding of its mechanism of action.

    Chemical Biology: The compound serves as a tool for probing biological systems and studying the interactions between small molecules and proteins.

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may bind to the active site of enzymes, inhibiting their activity, while the bromobenzenesulfonyl and fluorophenyl piperazine groups may enhance binding affinity and specificity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity:

Compound Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
Target Compound [1,2,3]triazolo[1,5-a]quinazoline 4-Bromobenzenesulfonyl, 4-(2-fluorophenyl)piperazine Likely Suzuki coupling or nucleophilic substitution Hypothesized kinase inhibition (based on core)
3 () [1,2,4]triazolo[1,5-a]pyrimidine 3-(Difluoromethyl)pyridyl, oxazole carboxamide Suzuki coupling Kinetoplastid inhibition
41 () [1,2,4]triazino[5,6-b]indole 4-Bromophenyl, dihydroindolone Condensation reaction Not specified
Triazole-substituted quinazolinone () Quinazolinone 1,2,3-Triazole, phenoxy groups Click chemistry Anticancer (anthranilamide-based)
TP1-TP6 () [1,2,4]triazolo[1,5-a]pyrimidinone Naphthalenylmethylpiperazine Reductive amination Kinase modulation (hypothesized)
BJ40192 () [1,2,3]triazolo[4,5-d]pyrimidine Cyclopentanecarbonyl, phenylpiperazine Suzuki coupling Not specified

Key Observations:

Core Heterocycle Differences: The triazoloquinazoline core in the target compound is more electron-deficient and bulkier than triazolopyrimidine () or triazoloazepine () cores. This may enhance binding to hydrophobic pockets in enzymes like kinases or parasitic targets .

Substituent Effects :

  • The 4-bromobenzenesulfonyl group distinguishes the target compound from analogs with carboxamide () or oxazole () substituents. Sulfonyl groups often improve pharmacokinetic properties by increasing solubility and reducing oxidative metabolism .
  • The 2-fluorophenylpiperazine substituent is structurally similar to compounds in and , where fluorinated aryl groups enhance blood-brain barrier penetration or receptor selectivity .

Synthetic Routes :

  • Suzuki coupling is widely used for triazoloheterocycles (e.g., ), suggesting the target compound’s synthesis may involve similar cross-coupling steps .
  • Piperazine introduction via reductive amination () or nucleophilic substitution () is feasible for the target compound .

Bioactivity Trends: Triazolopyrimidines () exhibit antitrypanosomal and kinase-inhibitory activities, implying the target compound may share similar mechanisms . Piperazine-containing analogs () often target neurological or cancer pathways due to their affinity for GPCRs or kinase ATP-binding pockets .

Biological Activity

The compound 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazoloquinazoline core , a bromophenyl sulfonyl group , and a fluorophenyl piperazine moiety . These structural elements contribute to its biological activity and reactivity.

PropertyValue
Molecular FormulaC24H19BrN6O4S
Molecular Weight532.41 g/mol
IUPAC Name[4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Antimicrobial Activity : The triazole ring has been associated with disrupting bacterial cell membranes, suggesting potential use as an antimicrobial agent.
  • Signal Transduction Modulation : The compound may interfere with various signaling pathways critical for cell survival and proliferation.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds within the same class. Below is a summary of findings related to the compound's activity:

StudyFindings
Demonstrated cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Showed potential as an anti-inflammatory agent in animal models by reducing pro-inflammatory cytokines.
Exhibited antibacterial properties against Gram-positive bacteria, indicating a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that it inhibited cell growth significantly at concentrations as low as 5 µM, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL. This suggests its potential application in treating bacterial infections.

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other triazoloquinazolines. For instance:

CompoundBiological ActivityUnique Features
Compound AAnticancerLacks sulfonyl group
Compound BAntimicrobialDoes not contain triazole

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